Cas no 895468-17-4 (N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide)

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide structure
895468-17-4 structure
Product name:N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide
CAS No:895468-17-4
MF:C20H21N3O4S
Molecular Weight:399.463443517685
CID:6201229
PubChem ID:7254615

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide 化学的及び物理的性質

名前と識別子

    • N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide
    • F2537-0491
    • N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
    • AKOS024658020
    • N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
    • N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
    • 895468-17-4
    • インチ: 1S/C20H21N3O4S/c1-13-4-6-17(7-5-13)28-9-8-18(24)21-20-23-22-19(27-20)14-10-15(25-2)12-16(11-14)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,21,23,24)
    • InChIKey: OGEVJSYHCWYHLZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)CCC(NC1=NN=C(C2C=C(C=C(C=2)OC)OC)O1)=O

計算された属性

  • 精确分子量: 399.12527733g/mol
  • 同位素质量: 399.12527733g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 478
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 112Ų
  • XLogP3: 3.4

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2537-0491-30mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
895468-17-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2537-0491-2μmol
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
895468-17-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2537-0491-5mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
895468-17-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2537-0491-40mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
895468-17-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2537-0491-5μmol
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
895468-17-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2537-0491-10μmol
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
895468-17-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2537-0491-3mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
895468-17-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2537-0491-75mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
895468-17-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2537-0491-10mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
895468-17-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2537-0491-20mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
895468-17-4 90%+
20mg
$99.0 2023-05-16

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide 関連文献

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamideに関する追加情報

Professional Introduction to N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide (CAS No. 895468-17-4)

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 895468-17-4, this molecule represents a fascinating blend of structural complexity and potential therapeutic applications. The compound's unique structural framework, characterized by an oxadiazole core appended with dimethoxyphenyl and 4-methylphenylsulfanyl groups, positions it as a promising candidate for further investigation in drug discovery and molecular medicine.

The oxadiazole moiety is a heterocyclic scaffold that has been extensively studied due to its remarkable biological activity and stability. In particular, oxadiazoles are known for their ability to modulate various biological pathways, making them attractive for the development of novel therapeutic agents. The presence of the dimethoxyphenyl group in this compound not only contributes to its structural complexity but also imparts specific electronic and steric properties that can influence its interactions with biological targets. This feature is particularly relevant in the context of designing molecules with enhanced binding affinity and selectivity.

The 4-methylphenylsulfanyl group further enhances the compound's pharmacophoric potential by introducing a sulfur atom into the molecular structure. Sulfur-containing heterocycles are well-documented for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The combination of these functional groups in N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide creates a multifaceted molecular entity that warrants thorough exploration.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting specific enzymes and receptors involved in disease pathogenesis. The structural features of this compound make it a compelling candidate for such applications. For instance, the oxadiazole core has been shown to interact with various protein targets, including kinases and transcription factors, which are often dysregulated in cancer and inflammatory diseases. The dimethoxyphenyl and 4-methylphenylsulfanyl groups may further enhance binding affinity by optimizing interactions with hydrophobic pockets or other specific residues on the target protein.

One of the most exciting aspects of this compound is its potential application in oncology research. Oxadiazole derivatives have demonstrated promising activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. The specific substitution pattern in N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide suggests that it may exhibit unique mechanisms of action compared to previously studied analogs. This could lead to the identification of novel therapeutic strategies for combating cancer.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful functional group manipulations and regioselective reactions to construct the desired oxadiazole scaffold. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity levels. These synthetic methodologies not only highlight the compound's complexity but also showcase the expertise required to produce such molecules on a scalable basis.

Evaluation of N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide in cellular assays has provided preliminary insights into its biological activity. Preliminary data suggest that the compound exhibits inhibitory effects on certain kinases and may modulate inflammatory pathways. These findings are consistent with the structural features observed in the molecule and support further investigation into its potential therapeutic applications.

The development of novel drug candidates is an iterative process that involves extensive characterization at both chemical and biological levels. Further studies are needed to elucidate the precise mechanisms of action of this compound and to optimize its pharmacokinetic properties. Techniques such as X-ray crystallography can be employed to determine high-resolution structures of complexes formed between this molecule and its target proteins. Such structural information can guide medicinal chemists in designing more potent derivatives with improved efficacy.

The integration of computational methods into drug discovery has revolutionized the way new molecules are designed and evaluated. Molecular modeling techniques can be used to predict how N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide interacts with biological targets at an atomic level. These simulations can provide valuable insights into binding affinities, metabolic stability, and other critical parameters that influence drug-like properties.

The pharmaceutical industry continues to invest heavily in innovative approaches to address unmet medical needs. Compounds like N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide exemplify the importance of structural diversity in drug discovery efforts. By exploring molecules with unique scaffolds and functional groups, researchers can uncover new therapeutic opportunities that may not be accessible through traditional approaches.

In conclusion, N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide (CAS No. 895468-17-4) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a promising candidate for further investigation in oncology and other therapeutic areas. Continued exploration of this molecule through synthetic chemistry advancements and biological evaluations will likely yield valuable insights into novel drug development strategies.

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